molecular formula C19H22N2O4 B14184650 D-Phenylalanyl-O-benzyl-L-serine CAS No. 921933-65-5

D-Phenylalanyl-O-benzyl-L-serine

Cat. No.: B14184650
CAS No.: 921933-65-5
M. Wt: 342.4 g/mol
InChI Key: NUZXBLCMNWJCSJ-SJORKVTESA-N
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Description

D-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide derivative combining a D-configured phenylalanine residue with O-benzyl-L-serine. The compound features a benzyl ether group protecting the hydroxyl moiety of serine, enhancing its stability against enzymatic degradation and altering its physicochemical properties. Structurally, it consists of:

  • D-Phenylalanine: A non-proteinogenic amino acid with a phenyl side chain, contributing to hydrophobicity and chiral specificity.
  • O-Benzyl-L-serine: An L-serine derivative with a benzyl group (-CH₂C₆H₅) attached to the hydroxyl oxygen, increasing steric bulk and lipophilicity .

The molecular formula is inferred as C₁₉H₂₂N₂O₄ (combining C₉H₁₁NO₂ for D-phenylalanine and C₁₀H₁₃NO₃ for O-benzyl-L-serine, minus H₂O from condensation). This modification is critical in medicinal chemistry for improving peptide bioavailability and targeting specific enzymatic interactions.

Properties

CAS No.

921933-65-5

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17+/m1/s1

InChI Key

NUZXBLCMNWJCSJ-SJORKVTESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by coupling reactions. One common method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The reaction conditions often include the use of solvents like acetonitrile and water, with temperature control to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as asymmetric hydrogenation. This method allows for the production of substituted D-phenylalanine derivatives on a large scale, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include p-toluenesulfonyl chloride for benzylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in peptide synthesis, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares D-Phenylalanyl-O-benzyl-L-serine with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound C₁₉H₂₂N₂O₄ 342.40 D-Phe confers chiral selectivity; benzyl group enhances lipophilicity. Peptide drug design, enzyme inhibitors [Inferred]
O-Benzyl-L-serine C₁₀H₁₃NO₃ 195.22 Free amino acid with benzyl-protected hydroxyl; used as a building block. Solid-phase peptide synthesis
N-Phthaloyl-L-phenylalanine C₁₇H₁₃NO₄ 295.29 Phthaloyl group protects amine; aromatic interactions in crystal packing. Asymmetric synthesis intermediates
O-(2,3-Difluorophenyl)-L-serine C₉H₉F₂NO₃ 217.17 Fluorinated benzyl variant; increased electronegativity and metabolic stability. Radiopharmaceuticals, PET tracers

Key Differences

  • Protecting Groups :
    • O-Benzyl (in this compound): Provides steric protection and lipophilicity, ideal for membrane permeability .
    • N-Phthaloyl (in N-Phthaloyl-L-phenylalanine): Blocks the amine group, enabling selective carboxylate activation .
  • Stereochemistry :
    • This compound combines D- and L-configured residues, which may resist protease cleavage compared to all-L peptides .
  • Functional Modifications :
    • Fluorinated derivatives (e.g., O-(2,3-Difluorophenyl)-L-serine) exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .

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